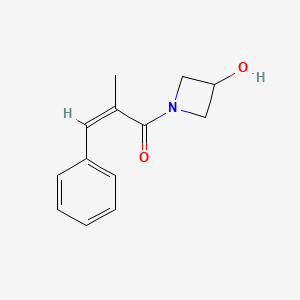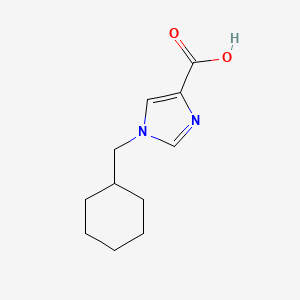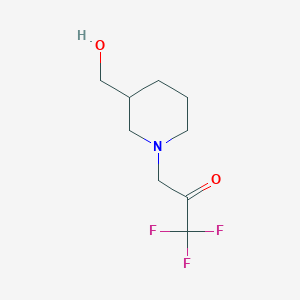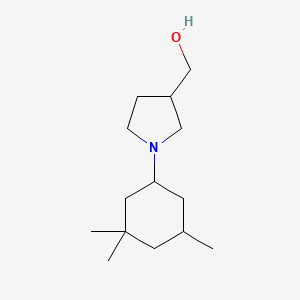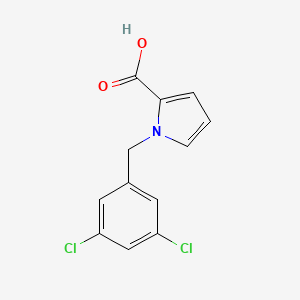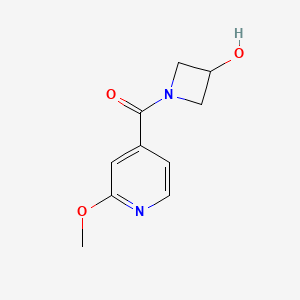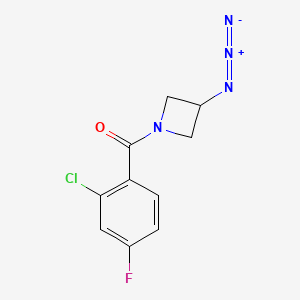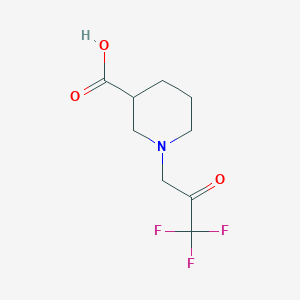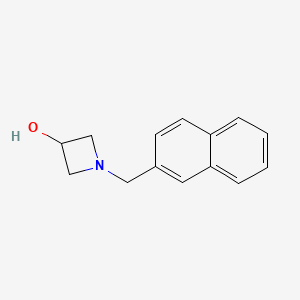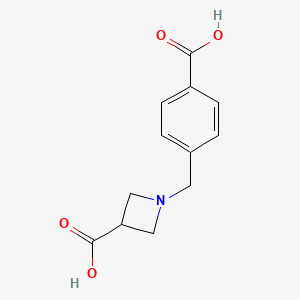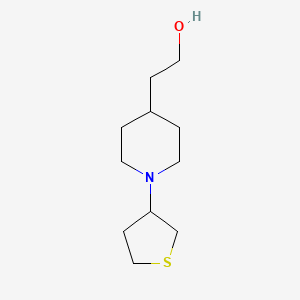![molecular formula C12H23NO2 B1476102 1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one CAS No. 2029344-16-7](/img/structure/B1476102.png)
1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one
Vue d'ensemble
Description
1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry . A method proposed by Grygorenko et al. combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The molecular formula of this compound is C12H23NO2. The molecular weight is 213.32 g/mol.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Anticancer Activity
A study by Lv et al. (2019) focused on the synthesis and characterization of a heterocyclic compound designed for anticancer applications. This research explored the compound's in vitro anticancer activities against human bone cancer cell lines and used molecular docking to study its potential antiviral activity by calculating binding sites for a specific protein.
Platelet Aggregation Inhibition
Research by Parlow et al. (2010) discovered a piperazinyl glutamate pyridine as a P2Y(12) antagonist. Through modifications at specific positions on the pyridine ring and the terminal nitrogen of the piperazine ring, the compound exhibited excellent inhibition of platelet aggregation, optimized pharmacokinetic and physicochemical properties, and oral bioavailability.
Corrosion Inhibition
A study by Belghiti et al. (2018) investigated the interaction of Piperine derivatives with iron surfaces using DFT methods. This research aimed to explore the compounds' potential as corrosion inhibitors, demonstrating how modifications to molecular structure can enhance corrosion inhibition efficiency.
Synthesis and Catalysis
Tsuchiya et al. (2018) conducted research on the vapor-phase synthesis of piperidine over SiO2 catalysts, showcasing the efficiency of SiO2 in producing piperidine through dehydration of 5-amino-1-pentanol. This study highlights the catalyst's selectivity and the role of surface hydroxy groups as active centers.
Neuropharmacology
Marchetti et al. (2000) explored the differential modulation of 5-HT4 receptor agonists and antagonists on rat learning and memory. This study indicated that selective activation or inhibition of 5-HT4 receptors could modulate cognitive processes, suggesting potential applications in treating cognitive impairments.
Neuroprotectants
Chenard et al. (1995) identified a compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, as a potent and selective NMDA antagonist with neuroprotective properties. This research indicated its potential as a neuroprotective agent, highlighting its ability to protect neurons from glutamate toxicity with minimal side effects.
Orientations Futures
Piperidine derivatives continue to be an area of interest in drug discovery due to their wide range of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely focus on improving synthesis methods and exploring the therapeutic potential of these compounds.
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives, which include 1-[4-(2-hydroxyethyl)piperidin-1-yl]pentan-1-one, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to participate in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways.
Result of Action
Given the broad range of biological and pharmacological activities of piperidine derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
1-[4-(2-hydroxyethyl)piperidin-1-yl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-12(15)13-8-5-11(6-9-13)7-10-14/h11,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVVSJTZUZJHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


